2-Iodopropane-d7 (CAS 101927-33-7) is the deuterated isotopologue of 2-iodopropane, where all seven hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a stable mass shift of +7 Da compared to its non-deuterated counterpart, making it a critical tool for use as an internal standard in quantitative mass spectrometry. Additionally, it serves as a specialized building block in organic synthesis for the precise, site-specific introduction of the isopropyl-d7 moiety into more complex molecules, such as pharmaceutical intermediates or labeled biological probes.
Direct substitution of 2-Iodopropane-d7 with standard 2-iodopropane is functionally invalid for its primary applications and will lead to complete experimental failure. The +7 Da mass difference is not an impurity; it is the core feature that enables its use as an internal standard for mass spectrometry, as it allows the standard to be distinguished from the non-deuterated analyte. Furthermore, the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond fundamentally alters reaction kinetics. This kinetic isotope effect (KIE) is the basis for its use in mechanistic studies; using the non-deuterated analog would make it impossible to observe these rate differences and elucidate reaction pathways.
As an internal standard, 2-Iodopropane-d7 is designed to mimic the analytical behavior (e.g., extraction recovery, chromatographic retention) of 2-iodopropane while being unambiguously distinguishable by the mass spectrometer. The molecular weight of 2-Iodopropane-d7 is 177.04 g/mol, providing a clean +7 Da shift from the 169.99 g/mol of the non-deuterated analog. This mass difference prevents signal overlap and allows for precise correction of analytical variability, a task not possible with external standards or without a standard.
| Evidence Dimension | Molecular Weight (g/mol) |
| Target Compound Data | 177.04 (as 2-Iodopropane-d7) |
| Comparator Or Baseline | 169.99 (as 2-Iodopropane) |
| Quantified Difference | +7.05 Da |
| Conditions | Mass Spectrometry Analysis (e.g., GC-MS, LC-MS) |
This distinct mass shift enables accurate and reproducible quantification of 2-iodopropane in complex samples by correcting for sample loss and variations in instrument response.
The substitution of hydrogen with deuterium creates a stronger C-D bond, which can significantly slow down reactions where this bond is broken or sterically involved in the rate-determining step. This Kinetic Isotope Effect (KIE) is a powerful tool for mechanistic elucidation. For the E2 elimination of the closely related 2-bromopropane, the reaction rate for the non-deuterated (protio) compound is 6.7 times faster than its deuterated analog (kH/kD = 6.7). Observing a KIE of this magnitude provides strong, quantitative evidence for a specific reaction pathway, an insight that is impossible to gain by studying the non-deuterated compound alone.
| Evidence Dimension | Reaction Rate Ratio (kH/kD) for E2 Elimination |
| Target Compound Data | kD (Slower reaction rate) |
| Comparator Or Baseline | kH (Faster reaction rate for non-deuterated 2-bromopropane) |
| Quantified Difference | kH / kD = 6.7 |
| Conditions | E2 elimination reaction with sodium ethoxide as base. |
This allows researchers to definitively confirm or reject proposed reaction mechanisms, which is critical for optimizing reaction conditions, improving yields, and ensuring process reproducibility.
Using 2-Iodopropane-d7 as a building block ensures the isopropyl-d7 moiety is incorporated into a target molecule with high isotopic purity (>98 atom % D) and at a predefined position. This method was successfully used to prepare deuterium-labeled prenylcysteine derivatives for in vivo quantification. This 'bottom-up' approach is far superior to 'top-down' methods like late-stage H/D exchange on a complex final molecule, which often suffer from low deuterium incorporation, isotopic scrambling across multiple positions, and require extensive purification.
| Evidence Dimension | Isotopic Labeling Control & Purity |
| Target Compound Data | Site-specific incorporation with >98% isotopic purity. |
| Comparator Or Baseline | Late-stage H/D exchange reactions (Process Comparator) |
| Quantified Difference | High and specific (>98%) vs. Typically low, non-specific, and requiring difficult purification. |
| Conditions | Multi-step organic synthesis of labeled molecules. |
This provides a reliable and cost-effective route to complex, specifically-labeled molecules, saving significant resources on reaction optimization, purification, and characterization.
For analytical laboratories needing to accurately quantify 2-iodopropane or structurally similar volatile compounds in complex matrices (e.g., environmental water, industrial solvents) by GC-MS or LC-MS. The use of 2-Iodopropane-d7 as an internal standard corrects for variability during sample preparation and injection, ensuring high accuracy and run-to-run reproducibility.
In process chemistry or physical organic research where distinguishing between competing reaction pathways (e.g., SN1/SN2, E1/E2) is critical for optimizing yield and minimizing byproducts. Comparing the reaction rates of 2-Iodopropane-d7 against its non-deuterated analog provides definitive quantitative data to validate the operative mechanism.
For medicinal chemistry and drug metabolism studies requiring the synthesis of specifically deuterated molecules. Using 2-Iodopropane-d7 as a precursor provides a controlled and efficient method to introduce the isopropyl-d7 group, facilitating studies on metabolic stability (the 'Deuterium Switch') and providing tracers for pharmacokinetic analysis.
Flammable;Irritant